Epinine

Vue d'ensemble

Description

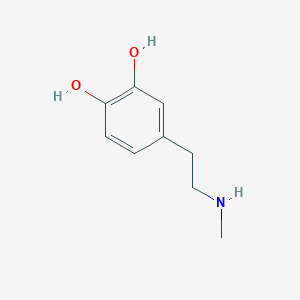

La désoxyépinéphrine, également connue sous le nom de N-méthyldopamine ou épinine, est un composé organique et un produit naturel structurellement apparenté aux neurotransmetteurs importants que sont la dopamine et l'épinéphrine. Elle appartient à la famille des catécholamines et se trouve dans les plantes, les insectes et les animaux. La désoxyépinéphrine est importante car elle est le produit de dégradation métabolique actif du promédicament ibopamine, qui a été utilisé pour traiter l'insuffisance cardiaque congestive .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La première synthèse totale de la désoxyépinéphrine a été rapportée par Buck, qui l'a préparée à partir de la 3,4-diméthoxyphénéthylamine en convertissant d'abord cette dernière en sa base de Schiff avec le benzaldéhyde, puis en la N-méthylant avec l'iodure de méthyle. L'hydrolyse du produit résultant a été suivie d'un clivage des éthers méthyliques à l'aide d'acide iodhydrique pour fournir la désoxyépinéphrine . Une synthèse similaire, ne différant que par l'utilisation du sulfate de diméthyle pour la N-méthylation et du HBr pour la O-déméthylation, a été publiée par Borgman en 1973 .

Méthodes de production industrielle : Les méthodes de production industrielle de la désoxyépinéphrine ne sont pas largement documentées. Les voies de synthèse mentionnées ci-dessus peuvent être adaptées à la production à grande échelle avec des modifications appropriées pour garantir l'efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions : La désoxyépinéphrine subit diverses réactions chimiques, notamment :

Oxydation : La désoxyépinéphrine peut être oxydée pour former des quinones correspondantes.

Réduction : Elle peut être réduite pour former des dérivés dihydro.

Substitution : La désoxyépinéphrine peut subir des réactions de substitution, en particulier au niveau du groupe amino.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés pour les réactions de substitution.

Produits principaux :

Oxydation : Quinones

Réduction : Dérivés dihydro

Substitution : Dérivés N-alkyle ou N-acyle

4. Applications de la recherche scientifique

La désoxyépinéphrine a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse de divers dérivés de catécholamine.

Biologie : La désoxyépinéphrine est étudiée pour son rôle dans la neurotransmission et ses effets sur les systèmes biologiques.

5. Mécanisme d'action

La désoxyépinéphrine exerce ses effets en agissant comme un agent sympathomimétique et vasoconstricteur. Elle imite l'action des catécholamines endogènes en se liant aux récepteurs adrénergiques, ce qui entraîne une augmentation de la fréquence cardiaque et de la pression artérielle. Les cibles moléculaires comprennent les récepteurs adrénergiques alpha et bêta, et les voies impliquées sont similaires à celles de la dopamine et de l'épinéphrine .

Composés similaires :

Dopamine : Un neurotransmetteur impliqué dans les mécanismes de récompense et de plaisir.

Épinéphrine : Une hormone et un neurotransmetteur impliqués dans la réponse de combat ou de fuite.

Norépinéphrine : Un neurotransmetteur impliqué dans l'éveil et la vigilance.

Comparaison :

Unicité : La désoxyépinéphrine est unique dans son double rôle de produit naturel et de composé synthétique. Elle est structurellement similaire à la dopamine et à l'épinéphrine mais diffère par son profil pharmacologique et ses voies métaboliques.

Pharmacologie : Alors que la dopamine et l'épinéphrine sont principalement utilisées pour leurs fonctions de neurotransmetteurs, la désoxyépinéphrine est importante en tant que produit métabolique et agent thérapeutique pour l'insuffisance cardiaque

Applications De Recherche Scientifique

Pharmacological Properties

Epinine is recognized for its action as a non-selective stimulant of dopamine receptors and both alpha and beta adrenergic receptors. Its pharmacological profile includes:

- Dopamine Receptor Stimulation : this compound primarily stimulates D2 receptors, leading to inhibition of noradrenergic neurotransmission. Studies have shown that it is more potent than dopamine at D2, α-, and β2-receptors but weaker at D1 receptors .

- Vasodilatory Effects : Research indicates that this compound has direct vasodilatory effects on human renal arteries through D1 receptor activation, making it relevant in renal pharmacotherapy .

- Cardiovascular Effects : this compound has been studied for its effects on blood pressure and heart rate, showing significant increases at higher doses while reducing prolactin levels at lower doses .

Cardiac Resuscitation

This compound has been investigated for its potential use in cardiac arrest scenarios. A case study involving high-dose this compound administration demonstrated that patients who received doses ranging from 0.12 to 0.22 mg/kg developed perfusing rhythms within five minutes, with systolic blood pressures reaching between 134 and 220 mm Hg . This suggests that this compound could enhance resuscitation efforts beyond standard protocols.

Ophthalmology

In ocular applications, this compound has shown promising results as a mydriatic agent. A study using porcine eyes revealed that this compound produced a more significant mydriatic effect compared to phenylephrine at equivalent concentrations . This positions this compound as a candidate for intraoperative use during cataract surgeries.

Data Table: Summary of this compound's Pharmacological Effects

High-Dose this compound in Cardiac Arrest

A notable case study involved four patients who received high-dose this compound after standard resuscitation methods failed. The rapid restoration of perfusing rhythms suggests potential benefits of higher dosing protocols in critical care settings .

Intracameral Use in Cataract Surgery

In another study focusing on ocular applications, this compound was administered intracamerally to assess its efficacy in inducing mydriasis during cataract surgery. Results indicated a superior mydriatic effect compared to traditional agents, supporting further exploration of this compound in ophthalmic procedures .

Mécanisme D'action

Deoxyepinephrine exerts its effects by acting as a sympathomimetic and vasoconstrictor agent. It mimics the action of endogenous catecholamines by binding to adrenergic receptors, leading to increased heart rate and blood pressure. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are similar to those of dopamine and epinephrine .

Comparaison Avec Des Composés Similaires

Dopamine: A neurotransmitter involved in reward and pleasure mechanisms.

Epinephrine: A hormone and neurotransmitter involved in the fight-or-flight response.

Norepinephrine: A neurotransmitter involved in arousal and alertness.

Comparison:

Uniqueness: Deoxyepinephrine is unique in its dual role as a natural product and a synthetic compound. It is structurally similar to dopamine and epinephrine but differs in its pharmacological profile and metabolic pathways.

Pharmacology: While dopamine and epinephrine are primarily used for their neurotransmitter functions, deoxyepinephrine is significant as a metabolic product and a therapeutic agent for heart failure

Activité Biologique

Epinine, also known as N-methyldopamine or deoxyepinephrine, is a naturally occurring catecholamine that shares structural similarities with dopamine and epinephrine. It has garnered attention for its pharmacological properties, particularly in the context of cardiovascular health. This article delves into the biological activity of this compound, exploring its mechanisms of action, electrochemical behavior, and implications in clinical applications.

Pharmacological Properties

This compound exhibits a range of biological activities primarily related to its role as a catecholamine. It is involved in the modulation of blood pressure and has been studied for its potential therapeutic effects in conditions such as congestive heart failure. The compound acts on various adrenergic receptors, influencing vascular tone and cardiac output.

The primary mechanism through which this compound exerts its effects involves the stimulation of adrenergic receptors, particularly the D1 and D2 dopamine receptors. This compound's action leads to vasodilation and increased renal blood flow, making it a candidate for managing hypertension and heart failure .

Comparative Activity with Other Catecholamines

Research indicates that this compound has similar effects on blood pressure as other catecholamines like adrenaline. Studies by Easson and Stedman suggest that this compound's activity is comparable to that of d-adrenaline, highlighting its potential as an effective substitute in clinical settings where epinephrine is contraindicated .

Electrochemical Behavior

Recent studies have focused on the electrochemical properties of this compound, which are crucial for its detection and quantification in biological fluids. Various modified electrodes have been developed to enhance the sensitivity and selectivity of this compound detection.

Detection Methods

- Screen-Printed Electrodes (SPE) : The use of graphene oxide/ZIF-67 nanocomposites has shown significant improvement in the electrocatalytic activity for detecting this compound. The limit of detection (LOD) achieved was 2.0 nM, indicating high sensitivity .

- NiCo-MOF/SPGE : Another study reported an LOD of approximately 0.02 μM for this compound using nickel-cobalt metal-organic framework-modified screen-printed graphite electrodes (SPGE). This method demonstrated robust performance even in the presence of interfering substances .

Electrochemical Characteristics

The oxidation peak current of this compound was found to be diffusion-controlled, with optimal scan rates identified for effective measurement. The anodic peak current at modified electrodes was significantly higher than that at unmodified electrodes, underscoring the advantages of using nanocomposite materials for electrochemical sensing .

Case Study: this compound in Heart Failure Management

A clinical investigation highlighted the effectiveness of this compound in patients with congestive heart failure. Administered intravenously, this compound improved cardiac output and renal perfusion without significant adverse effects compared to traditional therapies . This positions this compound as a viable alternative in managing patients who do not respond well to standard catecholamines.

Toxicology and Safety Profile

Although beneficial, caution is warranted due to potential overdose risks associated with this compound administration. Monitoring plasma levels is essential to mitigate adverse effects such as hypertension or tachycardia .

Propriétés

IUPAC Name |

4-[2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKZFDYBISXGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198205 | |

| Record name | Deoxyepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-15-5 | |

| Record name | Epinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyepinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deoxyepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylaminoethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYEPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7339QLN1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188 - 189 °C | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.